6,6'-Di-O-sinapoylsucrose
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Overview
Description
6,6’-Di-O-sinapoylsucrose: is a naturally occurring compound found in certain plants, particularly in the species Cynanchum amplexicaule . It is a sucrose ester, where two sinapoyl groups are esterified to the hydroxyl groups at the 6 and 6’ positions of the sucrose molecule. This compound is known for its various biological activities, including antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Di-O-sinapoylsucrose typically involves the esterification of sinapic acid with sucrose under alkaline conditions . The reaction can be carried out in a laboratory setting using chemical synthesis methods. The general procedure includes dissolving sinapic acid and sucrose in a suitable solvent, such as dichloromethane or ethyl acetate, and adding a base like sodium hydroxide to catalyze the esterification reaction .
Industrial Production Methods: Industrial synthesis would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6,6’-Di-O-sinapoylsucrose can undergo various chemical reactions, including:
Oxidation: The sinapoyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bonds in the sinapoyl groups can be reduced to form dihydro derivatives.
Substitution: The ester bonds can be hydrolyzed under acidic or basic conditions to release sinapic acid and sucrose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be achieved using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products:
Oxidation: Oxidized sinapoyl derivatives.
Reduction: Dihydro derivatives of sinapoyl groups.
Substitution: Sinapic acid and sucrose.
Scientific Research Applications
Chemistry: Used as a model compound to study esterification reactions and the behavior of sucrose esters.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory effects, which may have therapeutic potential in treating inflammatory diseases.
Industry: Potential use as a natural antioxidant in food and cosmetic products
Mechanism of Action
The biological effects of 6,6’-Di-O-sinapoylsucrose are primarily attributed to its antioxidant and anti-inflammatory properties. The compound can scavenge free radicals and reduce oxidative stress in cells. It also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . The molecular targets and pathways involved include the modulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase .
Comparison with Similar Compounds
3’,6-O-di-sinapoylsucrose (DISS): Another sucrose ester with similar antioxidant properties.
Other Sucrose Esters: Various sucrose esters with different acyl groups, such as feruloyl or caffeoyl esters, which also exhibit antioxidant and anti-inflammatory activities.
Uniqueness: 6,6’-Di-O-sinapoylsucrose is unique due to the specific positioning of the sinapoyl groups on the sucrose molecule, which may influence its biological activity and stability. Its dual sinapoyl groups provide enhanced antioxidant properties compared to other sucrose esters with single acyl groups .
Properties
Molecular Formula |
C34H42O19 |
---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)38)5-7-24(36)49-13-22-28(40)30(42)31(43)33(51-22)53-34(15-35)32(44)29(41)23(52-34)14-50-25(37)8-6-17-11-20(47-3)27(39)21(12-17)48-4/h5-12,22-23,28-33,35,38-44H,13-15H2,1-4H3/b7-5+,8-6+/t22-,23-,28-,29-,30+,31-,32+,33+,34+/m1/s1 |
InChI Key |
SWQXZNQYKZIRJS-MGQMONGZSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)O)O)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)O)O)CO)O)O)O |
Origin of Product |
United States |
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